N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
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Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S2 and its molecular weight is 436.59. The purity is usually 95%.
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Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.
Chemical Structure and Properties
The compound's molecular formula is C19H24N2O4S2, indicating the presence of multiple functional groups that contribute to its unique chemical properties. The tetrahydroquinoline core is known for its biological significance, particularly in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C19H24N2O4S2 |
Molecular Weight | 396.52 g/mol |
CAS Number | 946242-02-0 |
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against lysyl oxidase (LOX). LOX is crucial for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX may have therapeutic implications in conditions such as:
- Fibrosis : Excessive collagen deposition can lead to tissue scarring.
- Cancer Metastasis : LOX has been implicated in tumor progression and metastasis.
In vitro studies have shown that this compound inhibits LOX activity with an IC50 value indicative of its potency in modulating extracellular matrix dynamics.
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial activity . Preliminary studies suggest it possesses broad-spectrum activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Microorganism Tested | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition of growth |
Escherichia coli | Moderate sensitivity |
Candida albicans | Antifungal activity noted |
3. Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to this compound as well. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Inhibition of Lysyl Oxidase
In a controlled study involving fibroblast cultures treated with varying concentrations of the compound, a marked decrease in LOX activity was observed at concentrations above 10 µM. This effect correlated with reduced collagen deposition in the extracellular matrix.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on clinical isolates revealed that the compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-6-28(24,25)23-11-7-8-18-13-19(9-10-20(18)23)22-29(26,27)21-16(4)14(2)12-15(3)17(21)5/h9-10,12-13,22H,6-8,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCXMISDUIYFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.